Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate

Lipophilicity LogP Physicochemical Properties

Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate (CAS 752244-20-5) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class—a fused heterocyclic scaffold recognized for its privileged status in medicinal chemistry. The compound bears a 4-chlorophenyl substituent at the 6-position and an ethyl ester at the 3-carboxylate position, placing it within a family of aryl-substituted imidazo[2,1-b]thiazole-3-carboxylates that have been investigated as kinase inhibitors, carbonic anhydrase inhibitors, and anticancer agents.

Molecular Formula C14H11ClN2O2S
Molecular Weight 306.76
CAS No. 752244-20-5
Cat. No. B2668191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate
CAS752244-20-5
Molecular FormulaC14H11ClN2O2S
Molecular Weight306.76
Structural Identifiers
SMILESCCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H11ClN2O2S/c1-2-19-13(18)12-8-20-14-16-11(7-17(12)14)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3
InChIKeyBYVJCZROJRQEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate (CAS 752244-20-5): Compound Profile and Scaffold Context


Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate (CAS 752244-20-5) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class—a fused heterocyclic scaffold recognized for its privileged status in medicinal chemistry . The compound bears a 4-chlorophenyl substituent at the 6-position and an ethyl ester at the 3-carboxylate position, placing it within a family of aryl-substituted imidazo[2,1-b]thiazole-3-carboxylates that have been investigated as kinase inhibitors, carbonic anhydrase inhibitors, and anticancer agents . Its computed XLogP3-AA of 4.7 indicates moderate-to-high lipophilicity that distinguishes it from less hydrophobic analogs in procurement decisions .

Why In-Class Imidazo[2,1-b]thiazole-3-carboxylates Cannot Be Interchanged: The Case for Compound-Specific Procurement of CAS 752244-20-5


Despite sharing a common imidazo[2,1-b]thiazole-3-carboxylate core, aryl-substituted analogs at the 6-position exhibit markedly different physicochemical properties, biological activity profiles, and synthetic applicability . The 4-chlorophenyl group imparts a specific lipophilicity (XLogP3-AA 4.7) that differs substantially from the unsubstituted phenyl analog (XLogP 3.24), directly impacting membrane permeability, solubility, and target engagement . Furthermore, the ethyl ester moiety serves as a versatile handle for hydrolysis to the carboxylic acid or further derivatization, making this specific compound a strategic intermediate in structure-activity relationship (SAR) campaigns . Generic substitution with a different 6-aryl analog—such as 4-bromophenyl or 4-nitrophenyl—would alter both the electronic character and steric profile of the molecule, potentially invalidating established synthetic protocols and biological benchmark data. The quantitative evidence below demonstrates precisely where these differences become actionable for scientific selection.

Quantitative Differentiation Evidence for Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate


Lipophilicity Differential: Target Compound LogP 4.7 vs. Unsubstituted Phenyl Analog LogP 3.24

The 4-chlorophenyl substituent confers a computed XLogP3-AA of 4.7 on the target compound , compared to a reported LogP of 3.24 for the unsubstituted 6-phenyl analog (CAS 752244-05-6) . This represents a ΔLogP of +1.46 units, which typically corresponds to an approximately 30-fold increase in partition coefficient and is expected to significantly enhance membrane permeability and hydrophobic target engagement.

Lipophilicity LogP Physicochemical Properties Membrane Permeability

Purity Benchmark: 96% Assay (Combi-Blocks) vs. 95% Typical for Closest Ester Analogs

Combi-Blocks supplies the target compound (Catalog OT-7024) at a documented purity of 96% . In contrast, the closest commercially available ester analog, ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate, is typically listed at 95% purity , while the bromophenyl analog is available at 97% from select vendors . The defined 96% specification provides a reliable baseline for reproducible SAR studies where impurity profiles could confound biological assay interpretation.

Purity Quality Control Procurement Specification Building Block

Synthetic Utility as a Validated Precursor for Anticancer Arylidenehydrazide Derivatives

The target compound was employed as the key starting material to generate [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide, which was subsequently converted into a series of arylidenehydrazide compounds (3a–3j) that displayed broad-spectrum antiproliferative activity in the NCI-60 cell line panel . The most potent derivative, compound 3b, exhibited log₁₀GI₅₀ values ranging from -4.41 to -6.44 across multiple cancer cell lines, including OVCAR-3 (ovarian), HCT-15 (colon), CAKI-1 and UO-31 (renal), and CCRF-CEM and SR (leukemia) . This validated synthetic pathway establishes the target compound as a non-optional intermediate for any group seeking to replicate or extend this specific SAR series.

Synthetic Intermediate Anticancer Arylidenehydrazide SAR

Class-Level Evidence: Imidazo[2,1-b]thiazole Scaffold Confers Selective hCA II Inhibition (Ki 57.7–98.2 µM Range)

A systematic study of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates demonstrated selective inhibition of human carbonic anhydrase isoform II (hCA II) with Ki values ranging from 57.7 to 98.2 µM, while showing no activity against hCA I, IX, or XII (Ki > 100 µM) . Although the target compound was not directly tested in this study, the conserved imidazo[2,1-b]thiazole core is the essential pharmacophoric element responsible for this isoform selectivity profile . This class-level evidence suggests that the target compound may retain hCA II-selective inhibitory potential, distinguishing it from other heterocyclic scaffolds that exhibit pan-CA inhibition.

Carbonic Anhydrase Inhibition hCA II Selectivity Scaffold Privilege

Optimal Application Scenarios for Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Intracellular Kinases or Nuclear Receptors

The elevated lipophilicity (XLogP3-AA 4.7 vs. 3.24 for the unsubstituted phenyl analog) makes this compound the preferred starting scaffold for programs requiring passive membrane permeability . The 4-chlorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets or nuclear receptor ligand-binding domains, while the ethyl ester provides a modular handle for rapid analog generation via hydrolysis or amidation .

Replication and Extension of the Arylidenehydrazide Anticancer Series

Investigators seeking to reproduce or expand upon the published arylidenehydrazide series (compounds 3a–3j) must procure this specific compound as the essential synthetic precursor . The documented NCI-60 activity of downstream derivative 3b (log₁₀GI₅₀ -6.44 against OVCAR-3) provides a validated benchmark for SAR studies, and any deviation in the starting material (e.g., substitution with the 4-bromophenyl or 4-nitrophenyl analog) would produce a divergent chemical series with unknown biological outcomes.

hCA II-Selective Inhibitor Development Programs

For teams developing isoform-selective carbonic anhydrase inhibitors, this compound offers an entry into the imidazo[2,1-b]thiazole scaffold class, which has demonstrated selective hCA II inhibition (Ki 57.7–98.2 µM) with no activity against hCA I, IX, or XII . The ethyl ester can be readily converted to the free carboxylic acid or coupled to sulfonyl piperazine warheads, enabling systematic exploration of hCA II potency and selectivity within a proven chemotype .

Procurement for Building Block Collections and Diversity-Oriented Synthesis

As a defined-purity (96%) building block available from a traceable commercial source , this compound is suitable for inclusion in screening deck collections and diversity-oriented synthesis libraries. The combination of the 4-chlorophenyl substituent and the ethyl ester functionality provides a balance of lipophilicity and synthetic tractability that is not replicated by the unsubstituted phenyl analog (LogP 3.24) or the more hydrophobic bromophenyl variant, offering a distinct physicochemical profile for hit identification campaigns .

Quote Request

Request a Quote for Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.